molecular formula C11H11BrO2 B8277076 3-(3-Bromophenyl)pentanedial

3-(3-Bromophenyl)pentanedial

Cat. No. B8277076
M. Wt: 255.11 g/mol
InChI Key: GJYYFWKFOQFQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)pentanedial is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromophenyl)pentanedial suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)pentanedial including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Bromophenyl)pentanedial

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

3-(3-bromophenyl)pentanedial

InChI

InChI=1S/C11H11BrO2/c12-11-3-1-2-10(8-11)9(4-6-13)5-7-14/h1-3,6-9H,4-5H2

InChI Key

GJYYFWKFOQFQNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC=O)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ozone was bubbled through a solution of 1-bromo-3-(hepta-1,6-dien-4-yl)benzene (6.14 g, 24.4 mmol) in CH3OH (10 ml) and CH2Cl2 (90 ml) at −78° C. for 30 min at which time the solution was pale blue. Nitrogen was then bubbled through the solution for 5 min and the solution became clear. Polymer support triphenylphosphine (20 g, 60.0 mmol) was added and the solution stirred at −78° C. for 30 min. The dry ice/acetone bath was removed and the heterogeneous mixture was stirred for 1 h. The heterogeneous mixture was filtered through Celite and the filtrate was concentrated to afford compound 87.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-bromo-3-(hepta-1,6-dien-4-yl)benzene
Quantity
6.14 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

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